molecular formula C9H18Cl2Si B168741 Allylhexyldichlorosilane CAS No. 168270-62-0

Allylhexyldichlorosilane

Cat. No. B168741
CAS RN: 168270-62-0
M. Wt: 225.23 g/mol
InChI Key: NEOYJEJPABKFQO-UHFFFAOYSA-N
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Description

Allylhexyldichlorosilane is a chemical compound with the molecular formula C9H18Cl2Si and a molecular weight of 225.23 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Allylhexyldichlorosilane consists of nine carbon atoms, eighteen hydrogen atoms, two chlorine atoms, and one silicon atom . Detailed structural analysis would require advanced techniques such as mass spectrometry or other structure analysis methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of Allylhexyldichlorosilane are not fully detailed in the available resources . Further analysis would require experimental data.

Scientific Research Applications

Surface Modification of Materials

Allylhexyldichlorosilane has been used in the modification of surfaces, particularly in the field of biomaterials. For instance, a study by Wickson and Brash (1999) explored the silylation of modified polyethylene surfaces for biomedical applications. They utilized allyl alcohol in plasma polymerization to hydroxylate polyethylene surfaces, which were then treated with chlorosulphonylphenylethyl trichlorosilane or glycidoxypropyl trimethoxysilane. This modification led to changes in surface properties like hydrophobicity and could be used for attaching bioactive molecules to develop biocompatible polymers (Wickson & Brash, 1999).

Organosilicon Chemistry

In organosilicon chemistry, allylhexyldichlorosilane derivatives have been synthesized and studied for their reactivity and potential applications. Khan and Wrackmeyer (2012) replaced the chloro functionality of allyldichlorosilane with alkynyl groups to create new compounds. These compounds, after undergoing hydroboration, formed 1-silacyclohex-2-ene derivatives, which are valuable for further chemical transformations due to their unique functional groups (Khan & Wrackmeyer, 2012).

Functionalization of Silica Gel

Shimada et al. (2003) utilized allylhexyldichlorosilane for the functionalization of silica gel. By treating (allyl)organosilane with silica gel in toluene, they achieved deallylation, forming an Si-O-Si bond with the silica gel's silicon. This method offers a new, reliable approach for covalently attaching organic functional groups to silica gel surfaces, which has implications in chromatography and other analytical techniques (Shimada et al., 2003).

Catalysis and Polymerization

In the field of catalysis and polymerization, allylhexyldichlorosilane derivatives have been used as catalysts or initiators. For instance, a study by Fernández et al. (2007) discussed the use of allyl trichlorosilane in the allylation of benzoyl hydrazones. They found that the enantioselectivity of this process is highly dependent on the reaction's conditions, which is crucial for asymmetric synthesis in pharmaceutical and chemical industries (Fernández et al., 2007).

Biomedical Applications

In biomedical research, derivatives of allylhexyldichlorosilane have been explored for their potential in creating biocompatible materials. Klaehn et al. (2007) synthesized N-substituted polybenzimidazole organosilane derivatives, which showed increased solubility in organic solvents and potential for use in biomedical applications, such as drug delivery systems (Klaehn et al., 2007).

Surface Grafting and Polymer Brushes

Allylhexyldichlorosilane has also been utilized in the creation of polymer brushes and surface grafting. A study by Wang, Hu, and Brittain (2006) focused on using an allylsilane to functionalize a silicate substrate, facilitating the grafting of polymer chains from the surface. This approach is significant in materials science for developing advanced coatings and interfaces (Wang, Hu, & Brittain, 2006).

Safety and Hazards

Safety data indicates that exposure to Allylhexyldichlorosilane should be avoided. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary. If it comes into contact with skin or eyes, wash off with soap and plenty of water or rinse with pure water respectively. In case of ingestion, rinse mouth with water and do not induce vomiting .

properties

IUPAC Name

dichloro-hexyl-prop-2-enylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18Cl2Si/c1-3-5-6-7-9-12(10,11)8-4-2/h4H,2-3,5-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOYJEJPABKFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[Si](CC=C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allylhexyldichlorosilane

Synthesis routes and methods

Procedure details

Using the same apparatus and procedure described in EXAMPLE 1, 59.7 g (0.71 mol) of 1-hexene and 80 μl of 1% chloroplatinic acid in isopropanol were added to the flask. Through the dropping funnel was added dropwise 10 g (0.07 mmol) of allyldichlorosilane for 30 rain while refluxing. After confirming by gas chromatography to complete the reaction, vacuum distillation (48°-50° C./0.5 torr) gave 12.5 g (79.3%) of 4,4-dichloro-4-sila-1 -decene.
Quantity
59.7 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
80 μL
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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